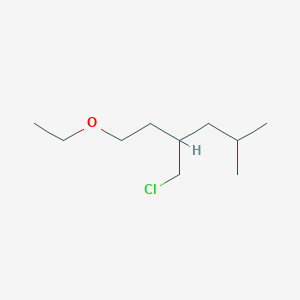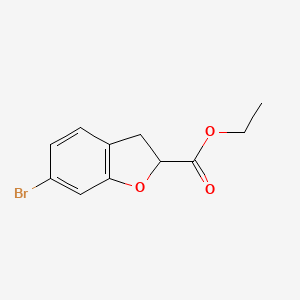
Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are a class of compounds that are ubiquitous in nature and have been found to possess a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the bromine atom and the ethyl ester group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing a bromine atom and an ethyl ester group. For example, the acid-catalyzed cyclization of compounds containing a carbonyl group by dehydration is a widely used method . Other methods include palladium or platinum-catalyzed ring closure, intramolecular Wittig reactions, and intramolecular Friedel–Crafts reactions . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones. Reagents such as potassium permanganate or chromium trioxide are commonly used for these reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex benzofuran derivatives, which are used in various chemical reactions and studies.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For example, some benzofuran derivatives inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . Others may interact with enzymes or receptors involved in cell proliferation, leading to anti-tumor activity . The exact mechanism of action depends on the specific derivative and its target.
Comparison with Similar Compounds
Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
2,3-Dihydrobenzofuran: A simpler benzofuran derivative used in the synthesis of various bioactive compounds.
6-Bromo-3-(6-bromo-1-(2-ethylhexyl)-1,2-dihydro-2-oxo-3):
Indole Derivatives: Compounds containing an indole nucleus, which share some structural similarities with benzofurans and exhibit diverse biological activities.
Properties
Molecular Formula |
C11H11BrO3 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H11BrO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-4,6,10H,2,5H2,1H3 |
InChI Key |
NQRHRQVTXDAUGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(O1)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]amine](/img/structure/B13474309.png)
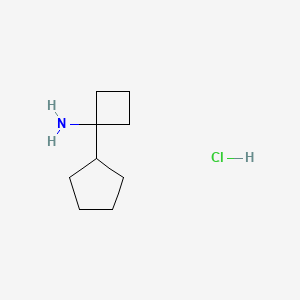
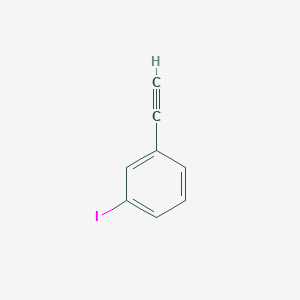
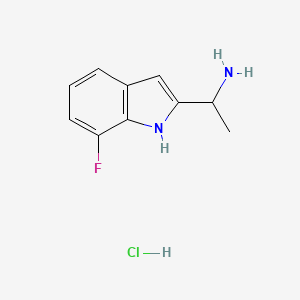
![4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride](/img/structure/B13474333.png)
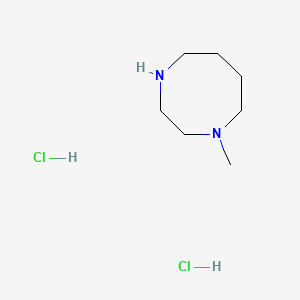
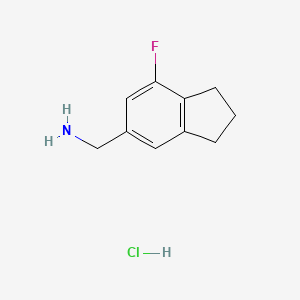
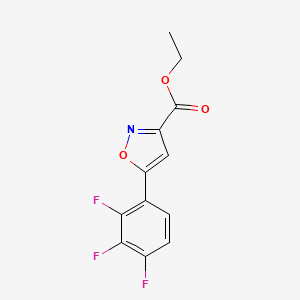
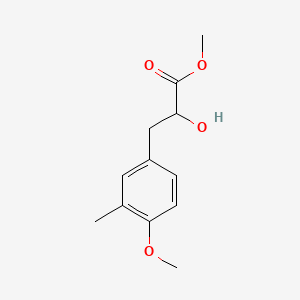
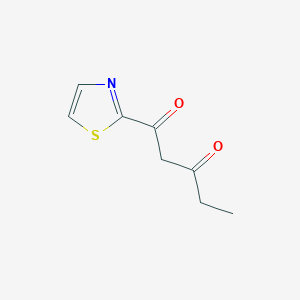
amine hydrochloride](/img/structure/B13474351.png)
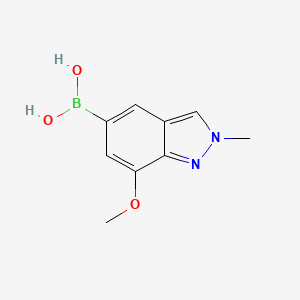
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B13474359.png)
